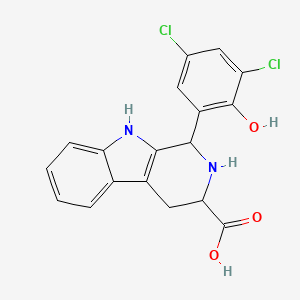

1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of beta-carboline derivatives, including 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acids, often involves Pictet-Spengler condensation as a key step. The process can yield various derivatives based on the starting materials and conditions. For example, Iterbeke et al. (1998) and (2004) discussed the preparation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, encountering side products such as N-hydroxymethyl derivatives and dimers, indicating the complexity of the synthesis pathways and the necessity for optimized conditions to achieve desired products (Iterbeke, Laus, Verheyden, & Tourwé, 1998); (Iterbeke, Laus, Verheyden, & Tourwé, 2004).

Molecular Structure Analysis

Beta-carbolines like 1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid feature a tricyclic ring structure that imparts them with unique chemical properties. The presence of substituents like chloro and hydroxy groups significantly influences their reactivity and interaction with biological systems. Studies such as those by Cain et al. (1982) have investigated the binding affinity of beta-carbolines to benzodiazepine receptors, highlighting the role of molecular structure in their biological activity (Cain, Weber, Guzman, Cook, Barker, Rice, Crawley, Paul, & Skolnick, 1982).

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Agents

- Tetrahydro-β-carboline derivatives have been synthesized and tested for hepatoprotective activity. These compounds, including positional isomers of 1,2,3,4-tetrahydro-2-methylthiothiocarbonyl-beta-carboline-3- carboxylic acid and its alkylated derivatives, showed potent activity against carbon tetrachloride (CCl4) -induced liver damage in mice (Saiga et al., 1987).

Neurochemical and Pharmacological Actions

- Tetrahydro-beta-carbolines, including derivatives of the compound , have been evaluated for their ability to bind to benzodiazepine receptors in the brain. The study indicated that fully aromatic beta-carbolines were more potent than their tetrahydro derivatives, with certain substituents at the 3-position enhancing in vitro potency (Cain et al., 1982).

Bacterial Metabolism of Chlorinated Compounds

- Research on the metabolism of polychlorinated biphenyls by bacterial strains highlights the metabolic pathways involving chlorinated derivatives, including compounds structurally related to 1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (Furukawa et al., 1979).

Presence in Foods and Drinks

- Various tetrahydro-beta-carboline-3-carboxylic acids have been identified in commercial foods and drinks. Compounds including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid were found in products like soy sauce, wine, beer, and toasted bread (Herraiz & Sánchez, 1997).

Ion Transport through Liquid Membrane

- Polyether carboxylic acids, including those with aromatic rings and tetrahydrofuran ring structures, were synthesized and employed as carriers for active and competitive transport of alkali metal ions through liquid membranes (Yamaguchi et al., 1988).

Histochemical Applications

- In histochemistry, the acid-catalyzed formaldehyde condensation reaction was found to be catalyzed by hydrochloric acid, forming fluorophores with compounds including tetrahydro-β-carbolines, suggesting its application in specific histochemical staining methods (Björklund & Stenevi, 1970).

Antioxidant Properties in Foods

- Tetrahydro-beta-carboline alkaloids found in fruits and fruit juices, including tetrahydro-beta-carboline-3-carboxylic acid derivatives, have been shown to act as antioxidants and free radical scavengers. These properties suggest their potential health benefits when consumed in food products (Herraiz & Galisteo, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c19-8-5-11(17(23)12(20)6-8)16-15-10(7-14(22-16)18(24)25)9-3-1-2-4-13(9)21-15/h1-6,14,16,21-23H,7H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQJKFSWUKPUMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C(=CC(=C4)Cl)Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)